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Compound of Interest

Compound Name: A-385358

Cat. No.: B15581504 Get Quote

For researchers in metabolic and inflammatory diseases, the selective GPR120 agonist A-
385358, also known as Compound A (cpdA), has demonstrated significant efficacy in preclinical

studies, with its mechanism of action further clarified through the use of GPR120 knockout

(KO) models. These studies provide compelling evidence for the critical role of GPR120 in

mediating the compound's beneficial effects on insulin resistance and chronic inflammation.

A pivotal study provides a direct comparison of the effects of A-385358 in wild-type (WT) and

GPR120 KO mice fed a high-fat diet (HFD). The results unequivocally show that the

therapeutic benefits of A-385358 are entirely dependent on the presence of the GPR120

receptor. In GPR120 KO mice, the compound failed to produce the improvements in glucose

tolerance, insulin sensitivity, and anti-inflammatory responses observed in their WT

counterparts.[1][2] This highlights the specificity of A-385358 and validates the GPR120

receptor as a key therapeutic target.

In Vivo Efficacy of A-385358: A Comparative
Analysis
Oral administration of A-385358 to HFD-fed obese WT mice resulted in marked improvements

in metabolic parameters. However, these effects were completely absent in GPR120 KO mice,

underscoring the compound's on-target activity.
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Metabolic Parameters in HFD-Fed Mice Treated with A-
385358

Parameter
Wild-Type (WT) + A-
385358

GPR120 KO + A-
385358

Key Finding

Glucose Tolerance

(GTT)
Significantly improved No improvement

GPR120 is essential

for A-385358-

mediated

improvement in

glucose disposal.[1]

Insulin Sensitivity

(ITT)
Markedly increased No effect

The insulin-sensitizing

action of A-385358 is

GPR120-dependent.

[1]

Plasma Insulin (during

GTT)

Decreased (indicating

improved insulin

sensitivity)

Remained elevated

A-385358 reduces

hyperinsulinemia via

GPR120.[1]

Hepatic Steatosis Decreased No change

GPR120 activation by

A-385358 ameliorates

fatty liver.[2][3]

Adipose Tissue

Inflammation

Reduced inflammatory

markers

No reduction in

inflammatory markers

The anti-inflammatory

effects in adipose

tissue are mediated

by GPR120.[4]

Hyperinsulinemic-Euglycemic Clamp Studies
Further validation of A-385358's insulin-sensitizing effects comes from hyperinsulinemic-

euglycemic clamp studies, a gold-standard method for assessing insulin action.
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Clamp Parameter
Wild-Type (WT) + A-
385358

GPR120 KO + A-
385358

Implication

Glucose Infusion Rate

(GIR)
Increased No change

A-385358 enhances

whole-body insulin

sensitivity through

GPR120.[1]

Insulin-Stimulated

Glucose Disposal

Rate (IS-GDR)

Increased No change

Improved glucose

uptake into peripheral

tissues is GPR120-

dependent.[1]

Hepatic Glucose

Production (HGP)

Suppression

Increased

suppression

No change in

suppression

A-385358 improves

hepatic insulin

sensitivity via

GPR120.[1]

Comparison with Other GPR120 Agonists
While A-385358 has shown robust effects, other synthetic GPR120 agonists have also been

evaluated in preclinical models, providing a broader context for its performance.
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Agonist
Key Features & Findings in Preclinical
Models

TUG-891

A potent and selective GPR120 agonist.[5]

Studies have shown it can reduce body weight

and fat mass in mice, and these effects are

absent in GPR120 KO mice.[6] TUG-891 has

also been shown to modulate fat taste

perception and preference in a GPR120-

dependent manner.[7]

LY2881835

While primarily a GPR40 agonist, its specificity

has been confirmed using GPR120 KO mice,

where it still exerted its glucose-lowering effects,

demonstrating its lack of significant GPR120

agonism. This highlights the importance of using

KO models to confirm target engagement.

Experimental Methodologies
The validation of A-385358 in GPR120 knockout models involved several key experimental

protocols:

Animal Models and Treatment
Male GPR120 knockout mice and wild-type littermates were used in the studies.[8] The mice

were fed a high-fat diet (60% of calories from fat) for a specified period to induce obesity and

insulin resistance.[1] A-385358 was administered orally, mixed with the high-fat diet.[1]

Oral Glucose Tolerance Test (OGTT)
Following a fasting period (typically 6 hours), a baseline blood glucose measurement was

taken from the tail vein.[9][10] Mice were then administered a bolus of glucose (2 g/kg body

weight) via oral gavage.[11] Blood glucose levels were subsequently measured at various time

points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration to assess glucose

clearance.[9][12]
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Insulin Tolerance Test (ITT)
After a short fasting period (around 4-6 hours), a baseline blood glucose level was measured.

Mice were then given an intraperitoneal injection of human insulin (0.75 U/kg body weight).

Blood glucose levels were monitored at several intervals (e.g., 15, 30, 45, and 60 minutes)

after the insulin injection to determine the rate of glucose disposal.[12]

Hyperinsulinemic-Euglycemic Clamp
This procedure involves a continuous infusion of insulin to maintain a high insulin level, while

glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels). The

glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.

GPR120 Signaling and Experimental Workflow
GPR120 Signaling Pathway
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://pubmed.ncbi.nlm.nih.gov/24997608/
https://pubmed.ncbi.nlm.nih.gov/24997608/
https://www.medchemexpress.com/mce_publications/24997608.html
https://www.researchgate.net/publication/263710037_A_Gpr120_Selective_Agonist_Improves_Insulin_Resistance_and_Chronic_Inflammation
https://pubmed.ncbi.nlm.nih.gov/29343498/
https://pubmed.ncbi.nlm.nih.gov/29343498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7056993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7056993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6997603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6997603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6091098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6091098/
https://www.protocols.io/view/oral-glucose-tolerance-test-in-mouse-ujjeukn.pdf
https://www.researchgate.net/publication/363890424_Oral_Glucose_Tolerance_Test_in_Mouse_v1
https://www.researchgate.net/figure/Oral-glucose-and-lard-oil-tolerance-tests-to-GPR120-Total-GIP-A-glucose-C-and_fig2_270005400
https://pmc.ncbi.nlm.nih.gov/articles/PMC5908452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5908452/
https://www.benchchem.com/product/b15581504#a-385358-in-gpr120-knockout-models-for-validation
https://www.benchchem.com/product/b15581504#a-385358-in-gpr120-knockout-models-for-validation
https://www.benchchem.com/product/b15581504#a-385358-in-gpr120-knockout-models-for-validation
https://www.benchchem.com/product/b15581504#a-385358-in-gpr120-knockout-models-for-validation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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